molecular formula C10H22O3 B155300 2-[2-(2-methylpentoxy)ethoxy]ethanol CAS No. 10143-56-3

2-[2-(2-methylpentoxy)ethoxy]ethanol

Cat. No.: B155300
CAS No.: 10143-56-3
M. Wt: 190.28 g/mol
InChI Key: LSCNICLUNGUIRB-UHFFFAOYSA-N
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Description

2-[2-(2-methylpentoxy)ethoxy]ethanol is an organic compound with the molecular formula C11H24O3. It is a type of ether alcohol, characterized by the presence of an ethoxy group and a methylpentyl group attached to the ethanol backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-methylpentoxy)ethoxy]ethanol typically involves the reaction of 2-methylpentanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide, to facilitate the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The process involves the continuous addition of 2-methylpentanol and ethylene oxide into the reactor, where they react to form this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

2-[2-(2-methylpentoxy)ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of ether linkages.

    Biology: Employed in the study of membrane permeability and as a model compound for studying the effects of ethers on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to solubilize hydrophobic drugs.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-[2-(2-methylpentoxy)ethoxy]ethanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

    Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-: Similar in structure but with a methoxy group instead of a methylpentyl group.

    Ethanol, 2-(2-(2-propenyloxy)ethoxy)-: Contains a propenyloxy group, making it more reactive in certain types of chemical reactions.

    Ethanol, 2-(2-(2-ethylhexyl)oxy)-: Features an ethylhexyl group, which imparts different solubility and reactivity properties.

Uniqueness: 2-[2-(2-methylpentoxy)ethoxy]ethanol is unique due to the presence of the 2-methylpentyl group, which provides distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[2-(2-methylpentoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-3-4-10(2)9-13-8-7-12-6-5-11/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCNICLUNGUIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30906187
Record name 2-{2-[(2-Methylpentyl)oxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10143-56-3
Record name Ethanol, 2-(2-((2-methylpentyl)oxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-[(2-Methylpentyl)oxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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